molecular formula C13H14N4O2 B1486740 N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide CAS No. 1428138-90-2

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No. B1486740
M. Wt: 258.28 g/mol
InChI Key: VWSGQJLZHSJWKR-UHFFFAOYSA-N
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Description

The compound “N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring and a benzimidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and benzimidazole rings, as well as the amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazole ring might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the imidazole ring might confer basic properties to the molecule .

Scientific Research Applications

Design of p53 Mdm2 Antagonists

The benzimidazole-2-one substructure, closely related to the specified compound, has been proposed as a suitable tryptophan mimic for the design of p53 Mdm2 antagonists. A multicomponent reaction route led to the synthesis of novel 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetamides, demonstrating low μM affinities to Mdm2, highlighting their potential as scaffolds for further optimization towards Mdm2 inhibition (Wang et al., 2013).

Synthesis of 1H-imidazole Derivatives

Research into 1H-imidazole 3-oxides derived from amino acid esters has resulted in the synthesis of new optically active compounds with a substituted acetate group at N(1) as the chiral unit. These compounds could be transformed into various derivatives, including 2,3-dihydro-1H-imidazole-2-thione, demonstrating the versatility of the chemical structure for further chemical transformations (Jasiński et al., 2008).

Antiulcer and Histamine H2-Receptor Antagonists

The compound and its derivatives have been explored for their pharmacological activities, particularly as histamine H2-receptor antagonists with antiulcer properties. Notably, some derivatives exhibited potent antisecretory and cytoprotective activities, indicating their therapeutic potential in ulcer treatment (Katsura et al., 1992).

Biological Activities of Imidazo[1,2-a]benzimidazole Derivatives

Imidazo[1,2-a]benzimidazole derivatives have been synthesized and evaluated for various biological activities, including fungicidal, antimicrobial, and antiarrhythmic effects. These studies underline the potential biomedical applications of compounds within this chemical class (Anisimova et al., 2011).

Antimicrobial and Antioxidant Activities

Further research has led to the synthesis and evaluation of benzo[d]imidazolyl chromeno[2,3-d]pyrimidnones for their antimicrobial and antioxidant activities. This highlights the compound's relevance in developing new therapeutic agents with potential for treating infectious diseases and conditions related to oxidative stress (Ravindernath et al., 2013).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if the compound shows promising biological activity, it could be further investigated for potential therapeutic uses .

properties

IUPAC Name

N-ethyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSGQJLZHSJWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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